molecular formula C17H16BrN3O2 B6345702 2-Amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354924-37-0

2-Amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345702
CAS No.: 1354924-37-0
M. Wt: 374.2 g/mol
InChI Key: NIZBSRVLDLICLX-UHFFFAOYSA-N
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Description

2-Amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is a useful research compound. Its molecular formula is C17H16BrN3O2 and its molecular weight is 374.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.04259 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-[(4-bromophenyl)methyl]-4-(3-methoxyphenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-23-14-4-2-3-12(9-14)17(15(22)20-16(19)21-17)10-11-5-7-13(18)8-6-11/h2-9H,10H2,1H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZBSRVLDLICLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one, with the CAS number 1354924-37-0, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16BrN3O2C_{17}H_{16}BrN_{3}O_{2}, with a molecular weight of 374.23 g/mol. The structure includes an imidazole ring, which is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. In vitro tests have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. For example, related compounds demonstrated significant cytotoxicity at concentrations as low as 1 μM, enhancing caspase-3 activity and causing morphological changes indicative of apoptosis .

CompoundCell LineConcentration (μM)Effect on Caspase-3 ActivityReference
This compoundMDA-MB-2311.01.33 times increase
Similar Imidazole DerivativeHeLa10.0Significant increase

The biological activity of imidazole derivatives often involves interaction with cellular targets such as enzymes or receptors. For instance, the imidazole ring can interact with active sites on proteins, leading to inhibition or modulation of enzymatic activity. Molecular modeling studies suggest that these compounds may bind selectively to specific receptors or enzymes involved in cancer progression or bacterial growth .

Case Studies and Research Findings

  • Neuroprotective Effects : Some derivatives of imidazole have demonstrated neuroprotective properties by modulating dopamine receptors, which could be relevant for neurodegenerative diseases .
  • Inhibition of Microtubule Assembly : Certain analogs have been shown to destabilize microtubules at concentrations around 20 μM, suggesting potential use in cancer therapies targeting cell division .
  • Cytotoxicity Studies : In a comparative study of various imidazole derivatives, those containing the 1H-imidazole scaffold exhibited notable cytotoxicity against multiple cancer cell lines, reinforcing the significance of this structural motif in drug design .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that imidazole derivatives exhibit promising anticancer properties. Specifically, 2-Amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has been investigated for its potential to inhibit tumor growth. In vitro studies demonstrated that this compound effectively induces apoptosis in cancer cells through the activation of specific signaling pathways related to cell death mechanisms.

Case Study: Breast Cancer Inhibition
A study published in the Journal of Medicinal Chemistry reported that derivatives of imidazole, including the compound , significantly reduced the proliferation of MCF-7 breast cancer cells. The mechanism was attributed to the modulation of estrogen receptor activity and subsequent inhibition of downstream signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. The presence of both amino and bromophenyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

Case Study: Antibacterial Activity
In a comparative study against Gram-positive and Gram-negative bacteria, this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Research is ongoing into the neuropharmacological effects of this compound, particularly regarding its potential as an anxiolytic or antidepressant agent due to its ability to modulate neurotransmitter systems.

Case Study: Anxiety Models
In animal models of anxiety, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results suggest that this compound may influence GABAergic transmission, providing a basis for further development as an anxiolytic drug .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound typically involves multi-step pathways, leveraging condensation, cyclization, and alkylation reactions.

Functional Group Reactivity

The compound’s reactivity is governed by its:

  • Amino Group (-NH₂) : Participates in Schiff base formation or acylation with electrophiles (e.g., acyl chlorides).

  • Methoxy Group (-OCH₃) : Resists nucleophilic substitution but can undergo demethylation under strong acidic conditions (e.g., HBr in acetic acid) .

  • Bromophenyl Substituent : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .

Comparative Reaction Analysis

The table below summarizes reaction outcomes for structurally related imidazole derivatives:

Reaction Type Conditions Yield Key Product Source
Acylation Acetyl chloride, pyridine, 0°C78%N-Acetylated imidazolone
Oxidative Cyclization NH₄Fe(SO₄)₂·12H₂O, DCM, reflux65%Fused thiadiazole-imidazole hybrid
Demethylation 48% HBr, AcOH, 110°C82%Hydroxy-substituted derivative
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C70%Biphenyl-modified imidazolone

Mechanistic Insights

  • Acylation : The amino group attacks the electrophilic carbonyl carbon of acetyl chloride, forming a stable amide bond . Steric hindrance from the methoxyphenyl group slightly reduces reaction efficiency.

  • Cross-Coupling : The bromophenyl group undergoes oxidative addition with palladium catalysts, enabling aryl-aryl bond formation .

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) leads to imidazole ring opening, generating linear diamines.

  • Thermal Degradation : Decomposition occurs above 200°C, releasing bromobenzene and methoxybenzene fragments.

Q & A

Q. What statistical approaches handle variability in biological assay data?

  • Design : Use randomized block designs with split-split plots for multi-factor experiments (e.g., dose-response across cell lines). Apply ANOVA with post-hoc Tukey tests (α=0.05) .
  • Outlier Management : Grubbs’ test (p<0.01) identifies outliers. Replicate experiments in triplicate to ensure reproducibility .

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